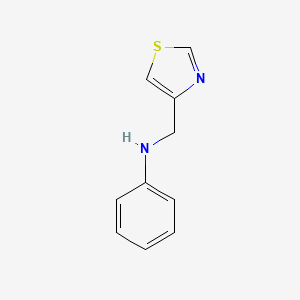

N-(1,3-thiazol-4-ylmethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-thiazol-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)11-6-10-7-13-8-12-10/h1-5,7-8,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLBIUBHGBPFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of N-(1,3-thiazol-4-ylmethyl)aniline

Introduction

In the landscape of modern drug discovery, certain heterocyclic scaffolds consistently emerge as privileged structures due to their versatile binding capabilities and favorable pharmacokinetic profiles. Among these, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Thiazole derivatives are integral to a wide array of therapeutic agents, including antibiotics, anti-inflammatory drugs, and anticancer agents.[3] When coupled with an aniline moiety—another critical pharmacophore—the resulting molecule, N-(1,3-thiazol-4-ylmethyl)aniline, represents a compound class with significant potential for biological activity.

The unambiguous determination of a molecule's chemical structure is the bedrock upon which all subsequent research, development, and regulatory efforts are built. For a molecule like N-(1,3-thiazol-4-ylmethyl)aniline, confirming the precise connectivity of the aniline, methylene bridge, and thiazole ring, as well as the substitution pattern on the thiazole, is non-trivial and essential. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in drug development pipelines.

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of N-(1,3-thiazol-4-ylmethyl)aniline. It is designed for researchers, analytical scientists, and drug development professionals, offering not just experimental protocols but the underlying scientific rationale for each step. The narrative follows a logical progression from synthesis and purification to a suite of spectroscopic and spectrometric analyses, culminating in an integrated, self-validating confirmation of the molecular structure.

Synthesis and Purification: Establishing a Foundation of Purity

The prerequisite for accurate structure elucidation is a sample of the highest possible purity. The presence of starting materials, intermediates, or isomers can confound spectral interpretation. A plausible and robust synthetic route to N-(1,3-thiazol-4-ylmethyl)aniline involves a two-step process: the formation of a reactive thiazole intermediate followed by N-alkylation of aniline.

Synthetic Pathway

A logical approach begins with the Hantzsch Thiazole Synthesis to construct the key intermediate, 4-(chloromethyl)thiazole, followed by a nucleophilic substitution with aniline.[4][5]

-

Step 1: Hantzsch Synthesis of 4-(chloromethyl)thiazole. This classic reaction involves the condensation of an α-haloketone (1,3-dichloroacetone) with a thioamide (thioformamide).[6] The reaction proceeds via nucleophilic attack, cyclization, and subsequent dehydration to form the aromatic thiazole ring.[4]

-

Step 2: N-Alkylation of Aniline. The resulting 4-(chloromethyl)thiazole is a reactive electrophile. It readily undergoes N-alkylation with aniline, where the nucleophilic nitrogen of the aniline displaces the chloride ion to form the target molecule.[7][8] A non-nucleophilic base, such as potassium carbonate, is typically used to scavenge the HCl generated.[9]

Figure 1: Proposed two-step synthesis and purification workflow for N-(1,3-thiazol-4-ylmethyl)aniline.

Purification Protocol

Rationale: Column chromatography is employed to separate the final product from unreacted starting materials, the base, and any potential side-products (e.g., dialkylated aniline). Recrystallization is a final polishing step to remove trace impurities, yielding high-purity crystals suitable for all analytical techniques, including X-ray crystallography.

Step-by-Step Methodology:

-

Reaction Quench & Extraction: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with water and brine to remove inorganic salts.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Flash Column Chromatography:

-

The crude material is adsorbed onto a small amount of silica gel.

-

A silica gel column is prepared using a hexane/ethyl acetate solvent system (e.g., starting with a 9:1 ratio).

-

The adsorbed crude product is loaded onto the column.

-

The column is eluted with a gradient of increasing ethyl acetate polarity. Fractions are collected and analyzed by TLC.

-

Fractions containing the pure product are combined and the solvent is evaporated.

-

-

Recrystallization:

-

The purified solid is dissolved in a minimum amount of a hot solvent (e.g., ethanol or an isopropanol/hexane mixture).

-

The solution is allowed to cool slowly to room temperature, then placed in an ice bath to maximize crystal formation.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Spectrometric and Spectroscopic Elucidation

With a purified sample, a suite of analytical techniques is deployed. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.[10][11]

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the first-line technique to confirm the elemental composition. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to four or five decimal places), which severely constrains the number of possible molecular formulas to, ideally, just one.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the analyte (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the experimental m/z of the [M+H]⁺ ion. Use the instrument's software to calculate the molecular formula that corresponds to this exact mass.

Expected Results: The molecular formula for N-(1,3-thiazol-4-ylmethyl)aniline is C₁₀H₁₀N₂S . The expected data is summarized below.

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₀N₂S |

| Exact Mass [M] | 190.0565 |

| Monoisotopic Mass [M+H]⁺ | 191.0638 |

Trustworthiness: A measured mass within 5 ppm of the calculated mass for C₁₀H₁₀N₂S provides extremely high confidence in the elemental composition.

Tandem Mass Spectrometry (MS/MS)

Expertise & Experience: While HRMS gives the formula, MS/MS provides connectivity information by breaking the molecule apart in a controlled manner and analyzing the fragments. The fragmentation pattern is a structural fingerprint. For N-(1,3-thiazol-4-ylmethyl)aniline, the most probable points of cleavage are the benzylic C-N bond and the C-C bond between the methylene group and the thiazole ring.[12]

Protocol:

-

Instrument Setup: Using the same HRMS instrument, perform a product ion scan.

-

Parent Ion Selection: Isolate the [M+H]⁺ parent ion (m/z 191.0638) in the first mass analyzer.

-

Fragmentation: Subject the isolated ions to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon).

-

Fragment Ion Analysis: Scan for the resulting fragment ions in the second mass analyzer.

Expected Fragmentation Pattern:

| Fragment m/z (Proposed) | Proposed Structure / Loss |

| 106.0651 | [C₇H₈N]⁺ - Thiazolylmethyl cation loss |

| 98.0372 | [C₄H₄NS]⁺ - Aniline loss |

| 93.0573 | [C₆H₇N]⁺ - Aniline radical cation |

These key fragments strongly support the proposed connectivity of the aniline, methylene, and thiazole moieties.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[15] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of atomic connectivity.[16] All spectra should be acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃.

¹H NMR - Proton Environment: This experiment identifies all unique protons, their chemical environment, and their neighboring protons.

-

Expected Signals:

-

Aniline Protons (AA'BB' system): Two signals in the aromatic region (~6.5-7.5 ppm), each integrating to 2H. The protons ortho to the -NH group will be more shielded (upfield) than the meta protons.

-

Thiazole Protons: Two singlets in the heteroaromatic region. The H2 proton is typically far downfield (~8.5-9.0 ppm), while the H5 proton is further upfield (~7.0-7.5 ppm).[17][18]

-

Methylene Protons (-CH₂-): A singlet (or doublet if coupled to NH) around 4.0-4.5 ppm, integrating to 2H. Its benzylic and heteroaromatic character places it in this region.

-

Amine Proton (-NH-): A broad singlet that can appear over a wide range. Its position is concentration and solvent-dependent. A D₂O shake experiment will cause this signal to disappear, confirming its identity.[19]

-

¹³C NMR - Carbon Skeleton: This experiment identifies all unique carbon atoms.

-

Expected Signals:

-

Aniline Carbons: Four signals in the aromatic region (~110-150 ppm). The ipso-carbon attached to the nitrogen will be the most downfield.

-

Thiazole Carbons: Three signals (~110-170 ppm). The C2 carbon is typically the most downfield.[20]

-

Methylene Carbon (-CH₂-): One signal in the aliphatic region (~40-50 ppm).

-

2D NMR - Connectivity Mapping:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to. It is used to definitively assign the ¹³C signals based on the more easily interpreted ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Critical HMBC Correlations for N-(1,3-thiazol-4-ylmethyl)aniline:

-

Methylene-to-Aniline Link: A correlation from the methylene protons (~4.3 ppm) to the ipso-carbon of the aniline ring (~148 ppm).

-

Methylene-to-Thiazole Link: Correlations from the methylene protons (~4.3 ppm) to the C4 and C5 carbons of the thiazole ring. This is the most crucial correlation as it confirms the attachment point to the thiazole ring.

-

Intra-Ring Correlations: Correlations between the aniline protons and aniline carbons, and between the thiazole protons and thiazole carbons, confirming their respective structures.

Table of Predicted NMR Data (in DMSO-d₆):

| Atom(s) | ¹H Shift (ppm), Mult. | ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| Aniline C-NH | - | ~148 | - |

| Aniline C-ortho | ~6.6 (d) | ~114 | C-NH, C-meta |

| Aniline C-meta | ~7.0 (t) | ~129 | C-ortho, C-para |

| Aniline C-para | ~6.5 (t) | ~113 | C-meta |

| Thiazole H2/C2 | ~8.9 (s) | ~151 | C4, C5 |

| Thiazole C4 | - | ~145 | - |

| Thiazole H5/C5 | ~7.3 (s) | ~115 | C2, C4, -CH₂- |

| Methylene -CH₂- | ~4.3 (s) | ~45 | C-NH (Aniline), C4 (Thiazole), C5 (Thiazole) |

| Amine -NH- | broad | - | C-NH (Aniline), -CH₂- |

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The vibrational frequencies of bonds provide a characteristic fingerprint.

Protocol:

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded, typically from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350-3450 | N-H Stretch | Secondary Amine (Aniline) |

| 3000-3100 | C-H Stretch | Aromatic/Heteroaromatic C-H |

| 2850-2950 | C-H Stretch | Aliphatic C-H (-CH₂-) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1590 | C=N Stretch | Thiazole Ring |

| ~690 | C-S Stretch | Thiazole Ring |

Definitive Confirmation: Single-Crystal X-ray Diffraction

While the combination of NMR and MS provides overwhelming evidence for the structure, single-crystal X-ray diffraction is considered the "gold standard" for absolute, unambiguous structure proof.[15] It provides a 3D model of the molecule, revealing precise bond lengths, bond angles, and intermolecular packing in the solid state.

Protocol:

-

Crystal Growth: High-purity material from Section 1 is used. Crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened (e.g., ethanol, ethyl acetate, acetone, dichloromethane/hexane).

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using computational methods and refined to generate the final atomic coordinates and molecular model.

Integrated Structure Elucidation Workflow

Figure 2: Integrated workflow for the complete structure elucidation of N-(1,3-thiazol-4-ylmethyl)aniline.

Conclusion

The structure elucidation of a novel or target compound like N-(1,3-thiazol-4-ylmethyl)aniline is a systematic process that relies on the logical integration of data from multiple, orthogonal analytical techniques. By starting with a high-purity sample, the elemental composition is first confirmed with high-resolution mass spectrometry. A comprehensive suite of 1D and 2D NMR experiments then maps the complete carbon-hydrogen framework and establishes the critical connectivity between the aniline and thiazole moieties via the methylene bridge. Tandem mass spectrometry and IR spectroscopy provide corroborating evidence for this connectivity and the presence of key functional groups. Finally, for absolute proof, single-crystal X-ray diffraction can provide an unequivocal 3D structure. Following this rigorous, self-validating methodology ensures the highest level of scientific integrity and provides the unshakeable structural foundation required for advancing a compound through the drug discovery and development process.

References

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 5(2), 31-40. Available at: [Link]

-

Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. Available at: [Link]

-

Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Semantic Scholar. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

-

Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware. Retrieved from [Link]

-

Mohamed, S. M., Unis, M., & El-Hady, H. A. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B, 1453-1462. Available at: [Link]

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2015). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

-

University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure Elucidation in Organic Chemistry : The Search for the Right Tools. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-(chloromethyl)-1,3-thiazol-2-ol. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

World Journal of Research and Review. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Retrieved from [Link]

-

Sharma, V. P., et al. (2004). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. Available at: [Link]

-

Maldonado, M., et al. (2023). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Molecules, 28(20), 7088. Available at: [Link]

-

SpectraBase. (n.d.). Thiazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4936. Available at: [Link]

-

Abdu-Rahem, L. R., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 290-297. Available at: [Link]

-

El-Gazzar, M. G., et al. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. BMC Chemistry, 18(1), 40. Available at: [Link]

-

Stalińska, J., et al. (2023). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 28(19), 6825. Available at: [Link]

-

ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

-

Bayguzina, A. R., Musina, Ch. F., & Khusnutdinov, R. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry, 54(11), 1735-1740. Available at: [Link]

-

Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. Available at: [Link]

-

ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). A plausible mechanism for the N-alkylation of aniline and alcohol. Retrieved from [Link]

Sources

- 1. wjrr.org [wjrr.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 12. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. article.sapub.org [article.sapub.org]

- 14. researchgate.net [researchgate.net]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives | MDPI [mdpi.com]

- 17. Thiazole - Wikipedia [en.wikipedia.org]

- 18. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 19. youtube.com [youtube.com]

- 20. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to N-(1,3-Thiazol-4-ylmethyl)aniline: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged scaffold in the design of a vast array of therapeutic agents. Molecules incorporating the thiazole nucleus exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This guide focuses on a specific, yet promising, member of this family: N-(1,3-thiazol-4-ylmethyl)aniline. By elucidating its chemical properties and synthetic pathways, we aim to provide a comprehensive resource for researchers engaged in the exploration of novel thiazole-based compounds for drug discovery and development.

Physicochemical and Spectroscopic Profile

While specific, experimentally determined data for N-(1,3-thiazol-4-ylmethyl)aniline is not extensively reported in publicly available literature, its key chemical properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₁₀H₁₀N₂S | Calculated |

| Molecular Weight | 190.27 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Analogy to similar anilines |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. | General solubility of anilines |

| ¹H NMR | See detailed prediction below | Chemical shift predictions |

| ¹³C NMR | See detailed prediction below | Chemical shift predictions |

| IR Spectroscopy | See detailed prediction below | Characteristic functional group frequencies |

| Mass Spectrometry | M+ peak expected at m/z 190.06 | Calculated exact mass |

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.75 (s, 1H, thiazole H-2), 7.20-7.30 (m, 2H, Ar-H), 7.15 (s, 1H, thiazole H-5), 6.70-6.80 (m, 3H, Ar-H), 4.40 (s, 2H, CH₂), 4.10 (br s, 1H, NH).

-

¹³C NMR (101 MHz, CDCl₃): δ 152.0 (thiazole C-2), 147.5 (Ar-C), 145.0 (thiazole C-4), 129.5 (Ar-CH), 118.0 (Ar-CH), 115.5 (thiazole C-5), 113.5 (Ar-CH), 42.0 (CH₂).

-

IR (KBr, cm⁻¹): 3400-3300 (N-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1600 (C=C stretch), 1500 (C=N stretch).

-

Mass Spectrometry (EI): m/z (%) = 190 (M⁺), 106, 93, 84.

Strategic Synthesis of N-(1,3-Thiazol-4-ylmethyl)aniline

Two primary synthetic routes are proposed for the efficient preparation of N-(1,3-thiazol-4-ylmethyl)aniline. The choice between these methods may depend on the availability of starting materials and the desired scale of the synthesis.

Method 1: Nucleophilic Substitution via Alkylation

This approach is a direct and often high-yielding method that involves the formation of the key C-N bond through the alkylation of aniline with a pre-functionalized thiazole ring.

Reaction Scheme:

Caption: Synthesis of N-(1,3-thiazol-4-ylmethyl)aniline via alkylation.

Causality Behind Experimental Choices:

The choice of a non-nucleophilic base such as potassium carbonate or triethylamine is crucial to prevent side reactions with the electrophilic 4-(chloromethyl)-1,3-thiazole. A polar aprotic solvent like DMF or acetonitrile is selected to facilitate the dissolution of the reactants and promote the SN2 reaction mechanism. Heating is typically required to overcome the activation energy of the reaction.

Detailed Experimental Protocol:

-

Reactant Preparation: To a solution of aniline (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Slowly add a solution of 4-(chloromethyl)-1,3-thiazole hydrochloride (1.1 eq) in DMF to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Method 2: Reductive Amination

This alternative strategy involves the formation of an imine intermediate from thiazole-4-carboxaldehyde and aniline, followed by in-situ reduction to the target secondary amine.

Reaction Scheme:

Caption: Synthesis via reductive amination.

Causality Behind Experimental Choices:

The choice of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is selective for the reduction of the iminium ion in the presence of the aldehyde. Dichloroethane (DCE) or methanol are common solvents for this reaction. The reaction is typically carried out at room temperature.

Detailed Experimental Protocol:

-

Imine Formation: Dissolve 1,3-thiazole-4-carboxaldehyde (1.0 eq) and aniline (1.0 eq) in dichloroethane (DCE). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

-

Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Potential Applications in Drug Discovery and Development

The structural motif of N-(1,3-thiazol-4-ylmethyl)aniline holds significant promise for applications in medicinal chemistry, primarily due to the established biological activities of both the thiazole and aniline moieties.

-

Anticancer Activity: Thiazole-containing compounds have been investigated for their potential as anticancer agents. They can interfere with various cellular signaling pathways crucial for cancer cell proliferation and survival. The aniline group can be further functionalized to modulate the compound's pharmacokinetic properties and target specificity.

-

Antimicrobial Properties: The thiazole ring is a well-known pharmacophore in many antimicrobial drugs. Compounds with a similar core structure have demonstrated efficacy against a range of bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes.

-

Kinase Inhibition: The nitrogen and sulfur atoms in the thiazole ring, along with the aniline nitrogen, can act as hydrogen bond donors and acceptors, making this scaffold suitable for targeting the ATP-binding site of various kinases, which are often dysregulated in diseases like cancer and inflammation.

Illustrative Signaling Pathway Involvement:

While the specific targets of N-(1,3-thiazol-4-ylmethyl)aniline are yet to be elucidated, a hypothetical interaction with a generic kinase pathway is depicted below.

Caption: Potential inhibition of a kinase signaling pathway.

Conclusion and Future Directions

N-(1,3-thiazol-4-ylmethyl)aniline represents a synthetically accessible scaffold with considerable potential for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a solid foundation for its preparation and the generation of a library of derivatives for structure-activity relationship (SAR) studies. Future research should focus on the thorough biological evaluation of this compound and its analogs to identify specific molecular targets and to explore its full therapeutic potential in various disease models. The combination of the versatile thiazole core with the readily modifiable aniline moiety makes N-(1,3-thiazol-4-ylmethyl)aniline an attractive starting point for innovative drug discovery programs.

References

The Synthesis and Pharmacological Potential of N-(1,3-Thiazol-4-ylmethyl)aniline: A Technical Guide for Drug Development Professionals

Introduction

The thiazole ring is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. When coupled with an aniline moiety via a methylene bridge, as in the case of N-(1,3-thiazol-4-ylmethyl)aniline, a versatile chemical entity emerges with significant potential for therapeutic applications. This technical guide provides an in-depth exploration of N-(1,3-thiazol-4-ylmethyl)aniline and its derivatives, focusing on its synthesis, chemical characteristics, and prospective roles in drug discovery. While a specific CAS number for the parent compound, N-(1,3-thiazol-4-ylmethyl)aniline, is not readily found in major chemical databases, numerous substituted analogues are well-documented, underscoring the relevance and accessibility of this chemical class.

Chemical Identity and Properties

IUPAC Name: N-(1,3-thiazol-4-ylmethyl)aniline

Core Structure:

Caption: Core chemical structure of N-(1,3-thiazol-4-ylmethyl)aniline.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C10H10N2S | Inferred |

| Molecular Weight | 190.27 g/mol | Inferred |

| CAS Number | Not assigned for the parent compound. | N/A |

| Appearance | Likely a solid at room temperature. | Inferred |

| Solubility | Expected to be soluble in organic solvents. | Inferred |

Synthesis of N-(1,3-Thiazol-4-ylmethyl)aniline Derivatives: A Step-by-Step Protocol

The most common and efficient method for the synthesis of N-(1,3-thiazol-4-ylmethyl)aniline and its derivatives is reductive amination . This two-step, one-pot reaction involves the formation of an imine from an aldehyde and an amine, followed by its in-situ reduction to the corresponding amine.[1][2]

Experimental Protocol: Reductive Amination

Objective: To synthesize a substituted N-(1,3-thiazol-4-ylmethyl)aniline derivative.

Materials:

-

1,3-Thiazole-4-carbaldehyde (or a substituted derivative)

-

Aniline (or a substituted derivative)

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 1,3-thiazole-4-carbaldehyde (1.0 eq) and aniline (1.0 eq). Dissolve the reactants in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this slurry to the reaction mixture containing the imine.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final product by NMR and mass spectrometry.

Caption: Workflow for the synthesis of N-(1,3-thiazol-4-ylmethyl)aniline derivatives.

Pharmacological Significance and Potential Applications

The thiazole moiety is a well-established pharmacophore, and its incorporation into the N-(1,3-thiazol-4-ylmethyl)aniline scaffold opens up numerous avenues for drug discovery.[3][4]

Anticancer Activity

Many thiazole-containing compounds have demonstrated potent anticancer properties.[3] The N-(1,3-thiazol-4-ylmethyl)aniline scaffold can be derivatized to target various cancer-related pathways. For instance, substitution on the aniline ring can modulate the compound's interaction with specific kinases or other protein targets.

Anti-inflammatory and Analgesic Properties

Thiazole derivatives have been investigated for their anti-inflammatory and analgesic effects.[5] The N-(1,3-thiazol-4-ylmethyl)aniline core can serve as a template for the design of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other modulators of inflammatory pathways.

Antimicrobial Activity

The thiazole ring is a key component of several antimicrobial agents.[6] The N-(1,3-thiazol-4-ylmethyl)aniline structure can be explored for the development of new antibacterial and antifungal compounds, potentially addressing the growing challenge of antimicrobial resistance.

Future Directions and Conclusion

The N-(1,3-thiazol-4-ylmethyl)aniline scaffold represents a promising starting point for the development of new therapeutic agents. While the parent compound is not extensively characterized, the synthetic accessibility and the known biological activities of its derivatives make this a fertile area for further research. Future work should focus on the synthesis and screening of a diverse library of N-(1,3-thiazol-4-ylmethyl)aniline analogues to fully elucidate their structure-activity relationships and therapeutic potential across various disease areas. The versatility of the reductive amination protocol allows for the facile introduction of a wide range of substituents, enabling a systematic exploration of the chemical space around this promising core.

References

-

Preparation of 2- and 4-Arylmethyl N-Substituted and N,N-Disubstituted Anilines via a “Green”, Multicomponent Reaction. ACS Publications. Available at: [Link]

-

N-Methyl-3-(2-methylthiazol-4-yl)aniline. Lead Sciences. Available at: [Link]

-

Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. Available at: [Link]

-

N,3,4-trimethyl-N-(1,3-thiazol-4-ylmethyl)aniline. PubChem. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

-

Reductive Amination. Wordpress. Available at: [Link]

-

Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Royal Society of Chemistry. Available at: [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

4-butyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline. ChemBK. Available at: [Link]

-

2,3-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline. PubChem. Available at: [Link]

-

N,N-diethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline. PubChem. Available at: [Link]

-

N,N-Dimethyl-4-((5-nitrothiazol-2-yl)azo)aniline. PubChem. Available at: [Link]

-

Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

The Pivotal Role of N-(1,3-thiazol-4-ylmethyl)aniline Derivatives in Modern Drug Discovery: A Physicochemical Perspective

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

The N-(1,3-thiazol-4-ylmethyl)aniline scaffold represents a "privileged structure" in medicinal chemistry, combining the robust aromaticity and versatile reactivity of aniline with the unique electronic and hydrogen-bonding capabilities of the thiazole heterocycle.[1][2] This fusion gives rise to derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] This technical guide provides an in-depth exploration of the core physical and chemical properties of these derivatives. We will dissect the critical interplay between molecular structure, physicochemical parameters (lipophilicity, solubility, pKa), spectroscopic signatures, and chemical stability. Furthermore, we will present detailed experimental protocols and structure-activity relationship (SAR) insights to empower researchers in the rational design and development of novel therapeutics based on this potent scaffold.

Introduction: The Strategic Value of the Thiazole-Aniline Scaffold

In the quest for novel therapeutic agents, the strategic combination of well-characterized pharmacophores is a cornerstone of modern drug design. The N-(1,3-thiazol-4-ylmethyl)aniline framework is a prime example of this approach.

-

The Thiazole Moiety: The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. Its planarity, electron-rich nature, and capacity to act as both a hydrogen bond donor and acceptor make it an exceptional interaction hub for biological targets.[2] Thiazole and its derivatives are integral components of numerous FDA-approved drugs and are recognized for their broad pharmacological significance.[6][7]

-

The Aniline Moiety: Aniline and its derivatives are fundamental building blocks in pharmaceutical synthesis.[8] The amino group offers a convenient handle for synthetic modification, allowing for the fine-tuning of basicity, lipophilicity, and steric profile, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[8][9]

The linkage of these two moieties via a methylene bridge creates a flexible yet defined structure, enabling derivatives to adopt optimal conformations for receptor binding while retaining the desirable physicochemical properties of each constituent part.

Synthetic Strategies and Workflow

The synthesis of N-(1,3-thiazol-4-ylmethyl)aniline derivatives is typically achieved through a convergent strategy that first builds the thiazole ring, followed by its coupling to the aniline component. The Hantzsch thiazole synthesis is a classic and reliable method for forming the heterocyclic core.[7]

Caption: General synthetic workflow for N-(1,3-thiazol-4-ylmethyl)aniline derivatives.

Detailed Experimental Protocol: Synthesis of N-(2-methyl-1,3-thiazol-4-ylmethyl)aniline

This protocol provides a representative, two-step synthesis starting from a commercially available thiazole intermediate.

Step 1: Synthesis of 4-(chloromethyl)-2-methyl-1,3-thiazole

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-methyl-1,3-thiazol-4-yl)methanol (5.0 g, 38.7 mmol).

-

Solvent: Add dichloromethane (DCM, 40 mL) to dissolve the starting material.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 4.2 mL, 58.1 mmol) dropwise over 15 minutes. Causality: This exothermic reaction is controlled at low temperature to prevent side reactions. SOCl₂ is a highly effective chlorinating agent for primary alcohols.

-

Reaction: After addition, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice (50 g) and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of N-(2-methyl-1,3-thiazol-4-ylmethyl)aniline

-

Setup: In a 100 mL round-bottom flask, dissolve the crude 4-(chloromethyl)-2-methyl-1,3-thiazole (approx. 38.7 mmol) in acetonitrile (50 mL).

-

Reagents: Add aniline (3.9 mL, 42.6 mmol) followed by triethylamine (Et₃N, 8.1 mL, 58.1 mmol). Causality: Triethylamine acts as a base to neutralize the HCl byproduct of the nucleophilic substitution reaction, driving the reaction to completion.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 6 hours, monitoring by TLC.

-

Workup: After cooling to room temperature, remove the solvent under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Final Product: Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure N-(2-methyl-1,3-thiazol-4-ylmethyl)aniline. Confirm identity and purity via melting point, NMR, and MS analysis.[1]

Core Physicochemical Properties and Their Pharmacokinetic Implications

The journey of a drug from administration to its target is governed by its physicochemical properties. For the N-(1,3-thiazol-4-ylmethyl)aniline scaffold, three parameters are paramount: lipophilicity, solubility, and ionization state (pKa).

Caption: Interplay of key physicochemical properties and their impact on ADME.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical predictor of its ability to cross biological membranes.

-

Measurement: Experimentally, lipophilicity can be determined using reversed-phase thin-layer chromatography (RP-TLC)[9]. The resulting RM value is used to calculate the logPTLC.

-

Structural Influence:

-

Aniline Ring: Substitution with alkyl or halogen groups increases lipophilicity.

-

Thiazole Ring: The inherent polarity of the thiazole ring contributes to a moderate logP.

-

Overall: The balance between the lipophilic aniline and the more polar thiazole allows for extensive tuning.

-

Aqueous Solubility

For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed.

-

Structural Influence:

-

Hydrogen Bonding: The aniline N-H and the thiazole nitrogen can act as hydrogen bond donors and acceptors, respectively, which can enhance aqueous solubility.[2]

-

Ionization: Solubility is highly dependent on pH and the compound's pKa. Salt formation at the basic aniline nitrogen is a common strategy to dramatically increase solubility.

-

Ionization Constant (pKa)

The pKa determines the extent to which a molecule is ionized at a given pH. The N-(1,3-thiazol-4-ylmethyl)aniline scaffold has two key basic centers: the aniline nitrogen and the thiazole nitrogen.

-

Aniline Nitrogen: The pKa of aniline is ~4.6. Substitution on the ring can alter this value. Electron-donating groups increase basicity (raise pKa), while electron-withdrawing groups decrease it.

-

Thiazole Nitrogen: The pKa of the thiazole nitrogen is ~2.5, making it significantly less basic than the aniline nitrogen.

-

Implications: At physiological pH (~7.4), the aniline nitrogen will be largely un-ionized, favoring membrane permeation. However, in the acidic environment of the stomach, it will be protonated, which can aid dissolution.

Table 1: Predicted Physicochemical Properties of Representative Derivatives

| Substituent (R) on Aniline | Formula | MW | Predicted logP | Predicted pKa (Aniline N) | Predicted Aqueous Solubility |

| H | C₁₀H₁₀N₂S | 190.26 | 2.15 | 4.62 | Moderate |

| 4-Cl | C₁₀H₉ClN₂S | 224.71 | 2.85 | 3.98 | Low |

| 4-OCH₃ | C₁₁H₁₂N₂OS | 220.29 | 2.10 | 5.34 | Moderate |

| 4-NO₂ | C₁₀H₉N₃O₂S | 235.26 | 2.05 | 1.02 | Low |

Note: Data are illustrative, calculated using computational models to show trends.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is essential. A combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecular architecture.

NMR Spectroscopy (¹H and ¹³C)

-

¹H NMR:

-

Thiazole Proton (H5): A characteristic singlet typically appears around δ 6.8-7.5 ppm.

-

Methylene Bridge (-CH₂-): A singlet or doublet (if coupled to N-H) is observed at δ 4.2-4.8 ppm.

-

Aniline N-H: A broad singlet, exchangeable with D₂O, appears between δ 4.0-6.0 ppm, its position being highly dependent on solvent and concentration.[10]

-

Aromatic Protons: Signals in the δ 6.5-8.0 ppm range, with splitting patterns indicative of the substitution on the aniline ring.[10][11]

-

Thiazole Methyl (-CH₃): If present at position 2, a singlet appears around δ 2.4-2.7 ppm.[10]

-

-

¹³C NMR:

Infrared (IR) Spectroscopy

-

N-H Stretch: A sharp to medium band in the 3300-3400 cm⁻¹ region.[10]

-

Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

-

C=N Stretch (Thiazole): A characteristic absorption around 1590-1650 cm⁻¹.[4][12]

-

C-S Stretch (Thiazole): Weaker bands in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) is typically used to confirm the molecular weight by observing the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

Structure-Activity Relationship (SAR) Insights

Connecting the physicochemical properties to biological activity is the ultimate goal of the medicinal chemist.

Caption: A simplified Structure-Activity Relationship (SAR) decision flowchart.

-

Aniline Ring Substitution: This is the most common site for modification.

-

Electron-Withdrawing Groups (EWGs) like -Cl, -CF₃, or -NO₂ can decrease the pKa of the aniline nitrogen and often increase lipophilicity. This can impact receptor interactions where protonation is key and may affect metabolic stability.

-

Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ can increase the pKa, making the nitrogen more basic. This can be beneficial for salt formation and solubility but may also lead to faster metabolism.

-

-

Thiazole Ring Substitution: Adding substituents at the C2 or C5 position can introduce new interaction points with a target protein and modulate the overall electronic character of the heterocycle. For example, placing a hydrogen bond donor/acceptor at C2 can probe for specific interactions within a binding pocket.

Conclusion and Future Directions

The N-(1,3-thiazol-4-ylmethyl)aniline scaffold is a highly versatile and promising platform for the development of new drugs. Its synthetic tractability allows for the systematic exploration of chemical space, while its balanced physicochemical properties provide a solid foundation for achieving favorable drug-like characteristics. Understanding the interplay between structure, lipophilicity, solubility, and pKa is fundamental to optimizing these molecules. Future research should focus on exploring less common substitution patterns, employing computational tools to predict ADME properties, and investigating novel biological targets for this powerful class of compounds.

References

- Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. (n.d.). SlideShare.

- Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (n.d.). PubMed Central.

- (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate.

- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie.

- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2022). Chemical Methodologies.

- (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate.

- Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020). International Journal of Pharmaceutical Investigation.

- Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol derivatives. (n.d.).

-

Synthesis and Characterization of Some New 4-Methyl-N-{4-[6-(substituted aryl)-[1][10][13] triazolo[3,4-b][1][3][13]thiadiazol-3-yl]-phenyl}-benzenesulfonamides. (n.d.). ResearchGate. Retrieved from

- Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (n.d.). Chemical Methodologies.

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. (n.d.). Connect Journals.

- Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). PubMed Central.

- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI.

- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (n.d.).

- Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. (n.d.).

- Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. (2024). Impactfactor.

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PubMed Central.

- Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024). Yufeng.

- Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (n.d.). MDPI.

- SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. (2025). Rasayan Journal of Chemistry.

Sources

- 1. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. connectjournals.com [connectjournals.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. jpionline.org [jpionline.org]

- 8. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 9. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. impactfactor.org [impactfactor.org]

- 12. chemrevlett.com [chemrevlett.com]

- 13. Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties | PDF [slideshare.net]

An In-depth Technical Guide to the Discovery and Synthesis of Novel N-(1,3-Thiazol-4-ylmethyl)aniline Derivatives

Abstract

The confluence of the thiazole heterocycle and the aniline scaffold has yielded a plethora of compounds with significant pharmacological relevance. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of molecules: novel N-(1,3-thiazol-4-ylmethyl)aniline derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols. We will delve into the rationale behind the synthetic strategies, provide detailed step-by-step experimental procedures, and explore the methodologies for assessing their therapeutic potential, with a particular focus on their anticancer applications.

Introduction: The Thiazole-Aniline Moiety as a Privileged Scaffold

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block in the design of bioactive molecules.[2] Similarly, the aniline moiety serves as a crucial pharmacophore in numerous therapeutic agents, often acting as a key linker or recognition element for biological targets. The combination of these two structural motifs in the N-(1,3-thiazol-4-ylmethyl)aniline core creates a scaffold with significant potential for engaging with a variety of biological targets, particularly protein kinases, which are pivotal in cancer signaling pathways.[1][3]

This guide will focus on a systematic approach to the synthesis of a library of these derivatives and their subsequent biological characterization, providing a robust framework for their exploration as potential therapeutic agents.

Synthetic Strategy: A Two-Step Approach to the Core Scaffold

The most efficient and modular synthetic route to N-(1,3-thiazol-4-ylmethyl)aniline derivatives involves a two-step process. The initial and crucial step is the construction of the key intermediate, 4-(chloromethyl)-1,3-thiazole, via the well-established Hantzsch thiazole synthesis.[4][5] This is followed by a nucleophilic substitution reaction with a diverse range of substituted anilines to generate the final product library.

Step 1: Hantzsch Thiazole Synthesis of 4-(Chloromethyl)-1,3-thiazole

The Hantzsch synthesis provides a reliable method for the construction of the thiazole ring from an α-haloketone and a thioamide.[4] In our case, 1,3-dichloroacetone reacts with thioformamide to yield the desired 4-(chloromethyl)-1,3-thiazole.

reagent1 [label="1,3-Dichloroacetone"]; reagent2 [label="Thioformamide"]; intermediate [label="4-(Chloromethyl)-1,3-thiazole"];

reagent1 -> intermediate [label="Hantzsch Thiazole Synthesis\n(Ethanol, RT)"]; reagent2 -> intermediate; }

Hantzsch Synthesis of the Key Intermediate.

Experimental Protocol: Synthesis of 4-(Chloromethyl)-1,3-thiazole Hydrochloride [5]

This protocol is based on the foundational principles of the Hantzsch synthesis.

Materials:

-

1,3-Dichloroacetone

-

Thioformamide

-

Absolute Ethanol

-

Dry Hydrogen Chloride gas or concentrated Hydrochloric Acid in ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dichloroacetone (1 equivalent) in absolute ethanol.

-

To this solution, add thioformamide (1 equivalent).

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the resulting 4-(chloromethyl)thiazole can be isolated. To obtain the hydrochloride salt, cool the reaction mixture in an ice bath and saturate it with dry hydrogen chloride gas, or add a concentrated solution of hydrochloric acid in ethanol.

-

The precipitated 4-(chloromethyl)thiazole hydrochloride is then collected by filtration, washed with cold ethanol, and dried under vacuum.

Causality behind Experimental Choices: The use of ethanol as a solvent provides a suitable medium for the reactants, and the reaction proceeds efficiently at room temperature. The conversion to the hydrochloride salt facilitates the isolation and purification of the product, which is often a stable crystalline solid.

Step 2: Nucleophilic Substitution with Substituted Anilines

With the key 4-(chloromethyl)thiazole intermediate in hand, the next step involves a nucleophilic substitution reaction with a library of substituted anilines. This reaction is typically carried out in the presence of a mild base to neutralize the HCl generated during the reaction.

intermediate [label="4-(Chloromethyl)-1,3-thiazole"]; aniline [label="Substituted Aniline (R-Ph-NH2)"]; product [label="N-(1,3-thiazol-4-ylmethyl)aniline Derivative"];

intermediate -> product [label="Nucleophilic Substitution\n(DMF, K2CO3, Heat)"]; aniline -> product; }

Synthesis of the Final Derivatives.

Experimental Protocol: General Procedure for the Synthesis of N-(1,3-thiazol-4-ylmethyl)aniline Derivatives

Materials:

-

4-(Chloromethyl)thiazole hydrochloride

-

Substituted aniline (e.g., 2-ethyl-6-methylaniline)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), dry

-

Methylene Chloride

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

In a dry round-bottom flask, add 4-(chloromethyl)thiazole (1 equivalent), the desired substituted aniline (1 equivalent), and potassium carbonate (1.5 equivalents).

-

Add dry DMF as the solvent.

-

Stir the mixture at 80-100°C for 12-24 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in methylene chloride and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting materials and the appearance of the product spot. The final product's identity and purity can be confirmed by spectroscopic methods, ensuring the success of the synthesis.

Structural Characterization

The unambiguous characterization of the synthesized N-(1,3-thiazol-4-ylmethyl)aniline derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.

Table 1: Expected Spectroscopic Data for a Representative N-(1,3-thiazol-4-ylmethyl)aniline Derivative

| Technique | Expected Observations |

| ¹H NMR | - Singlet for the thiazole C2-H proton (δ ~8.7-8.9 ppm).- Singlet for the thiazole C5-H proton (δ ~7.1-7.3 ppm).- Singlet or doublet for the benzylic CH₂ protons (δ ~4.4-4.6 ppm).- Characteristic signals for the aromatic protons of the aniline ring.- A broad singlet for the N-H proton.[6][7] |

| ¹³C NMR | - Signal for the thiazole C2 carbon (δ ~150-155 ppm).- Signal for the thiazole C4 carbon (δ ~145-150 ppm).- Signal for the thiazole C5 carbon (δ ~115-120 ppm).- Signal for the benzylic CH₂ carbon (δ ~45-50 ppm).- Characteristic signals for the aromatic carbons of the aniline ring.[6][8] |

| Mass Spec. | - A molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the compound. |

| IR Spec. | - N-H stretching vibration (around 3300-3400 cm⁻¹).- C=N and C=C stretching vibrations of the thiazole and aniline rings. |

Biological Evaluation: Assessing Anticancer Potential

A primary application for this class of compounds is in the field of oncology. The initial screening of their anticancer activity is typically performed using in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and colorimetric method for assessing cell viability.[9][10][11][12][13]

MTT Assay Protocol for In Vitro Cytotoxicity Screening[9][11]

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compounds (dissolved in DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

A [label="Seed Cancer Cells\nin 96-well plate"]; B [label="Incubate for 24h"]; C [label="Treat with Test Compounds\n(various concentrations)"]; D [label="Incubate for 48-72h"]; E [label="Add MTT Solution"]; F [label="Incubate for 4h"]; G [label="Solubilize Formazan Crystals"]; H [label="Measure Absorbance\nat 570 nm"]; I [label="Calculate Cell Viability\nand IC50 Values"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

MTT Assay Experimental Workflow.

Mechanism of Action: Targeting Protein Kinases

The structural features of N-(1,3-thiazol-4-ylmethyl)aniline derivatives make them prime candidates for targeting protein kinases. Many kinase inhibitors possess a heterocyclic core that anchors in the ATP-binding pocket of the kinase, and an aniline moiety that can form key hydrogen bonds and hydrophobic interactions. Several classes of thiazole-containing compounds have been identified as potent inhibitors of various kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][3][14][15][16][17][18][19][20][21]

Potential Kinase Targets:

-

Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent Aurora kinase inhibitors.[14][15]

-

Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle progression, and their dysregulation is a hallmark of cancer. Thiazole-based compounds have shown promise as CDK inhibitors.[16][22][23]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Several thiazole and aniline-containing molecules have been developed as VEGFR inhibitors.[3][18][19][20]

Further investigations, such as in vitro kinase inhibition assays and molecular docking studies, are necessary to elucidate the specific kinase targets of newly synthesized N-(1,3-thiazol-4-ylmethyl)aniline derivatives.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for the N-(1,3-thiazol-4-ylmethyl)aniline scaffold are emerging, we can extrapolate from related compound classes to guide future optimization efforts.

Table 2: Potential Structure-Activity Relationships

| Position of Modification | Structural Change | Potential Impact on Activity |

| Aniline Ring | Introduction of electron-withdrawing or electron-donating groups at the ortho, meta, and para positions. | Can significantly influence binding affinity and selectivity for target kinases. For example, substitution at the para-position of the aniline ring has been shown to be crucial for Aurora kinase inhibition.[15] |

| Thiazole Ring (C2-position) | Substitution with small alkyl or amino groups. | May modulate the electronic properties of the thiazole ring and provide additional interaction points within the kinase active site. |

| Methylene Linker | Conformationally restricting the linker. | Could improve binding affinity by reducing the entropic penalty upon binding. |

Systematic modification of these positions and subsequent biological evaluation will be crucial for developing a comprehensive SAR and identifying lead compounds with enhanced potency and selectivity.

Conclusion

The N-(1,3-thiazol-4-ylmethyl)aniline scaffold represents a promising starting point for the discovery of novel therapeutic agents, particularly in the realm of oncology. This guide has provided a detailed and practical framework for the synthesis, characterization, and biological evaluation of this compound class. By following the outlined protocols and considering the mechanistic and SAR insights, researchers can efficiently explore the chemical space around this privileged scaffold and potentially uncover new drug candidates with significant therapeutic potential.

References

- Roche. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.

- Springer Nature. (n.d.). MTT Assay Protocol.

- JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.

- BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)

- Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society.

- Paul, S., et al. (2022). A novel core-shell Pd(0)

- Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors.

- Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (2024). Journal of Biomolecular Structure and Dynamics.

- In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2024). Pharmaceuticals.

- Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (2021). Molecules.

- Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020).

- Hekal, M., et al. (2021). New N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives as potential inhibitors of the VEGFR-2. Bioorganic Chemistry, 115, 105176.

- Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations. (2023).

- 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. (2007). Journal of Medicinal Chemistry.

- Bathula, S., et al. (2022).

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution with (Chloromethyl)sulfonylethane. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem.

- Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (2011). Organic Letters.

- Stoltz, B. M., et al. (n.d.). SUPPORTING INFORMATION Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones.

- Hesse, M., et al. (n.d.).

- Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. (2022).

- Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. (2022).

- NPTEL. (n.d.).

- Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. (2020). Molecules.

- Discovery of N,4-Di(1H-pyrazol-4-yl)

- The Hantzsch Thiazole Synthesis. (n.d.).

- BenchChem. (2025). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". BenchChem.

- Google Patents. (1993). WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

Sources

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 3. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives as potential inhibitors of the VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Putative Mechanism of Action of N-(1,3-thiazol-4-ylmethyl)aniline

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its unique electronic properties and ability to form key interactions with biological macromolecules have made it a cornerstone in the development of novel therapeutic agents. Thiazole derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, and, most notably, anticancer agents.[1][3][4] This guide delves into the putative mechanism of action of a specific thiazole-containing compound, N-(1,3-thiazol-4-ylmethyl)aniline, by synthesizing insights from the broader class of thiazole derivatives and proposing a robust experimental framework for its validation.

Introduction to N-(1,3-thiazol-4-ylmethyl)aniline: A Candidate for Kinase Inhibition

N-(1,3-thiazol-4-ylmethyl)aniline is a synthetic small molecule featuring a central thiazole ring linked to an aniline moiety via a methylene bridge. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural components are common in compounds with demonstrated anticancer properties.[5] The aniline and thiazole moieties are frequently found in kinase inhibitors, suggesting that N-(1,3-thiazol-4-ylmethyl)aniline may exert its biological effects through the modulation of protein kinase activity.[4]

Protein kinases are a large family of enzymes that play critical roles in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. This guide proposes a putative mechanism of action for N-(1,3-thiazol-4-ylmethyl)aniline centered on the inhibition of a key signaling kinase and outlines a comprehensive strategy for its experimental validation.

A Putative Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway

Based on the established anticancer activities of many thiazole derivatives, we hypothesize that N-(1,3-thiazol-4-ylmethyl)aniline functions as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4]

The proposed mechanism involves the following key steps:

-